molecular formula C8H9F3N2O2 B1301789 ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 231285-86-2

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1301789
CAS No.: 231285-86-2
M. Wt: 222.16 g/mol
InChI Key: RQDQIVPSSDGXQU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 231285-86-2) is a pyrazole derivative with the molecular formula C₈H₉F₃N₂O₂ and a molecular weight of 222.16 g/mol. The compound features a trifluoromethyl (-CF₃) group at position 5, a methyl (-CH₃) group at position 1, and an ethyl ester (-COOEt) at position 4. Its structure is pivotal in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhances metabolic stability and binding interactions . The compound is typically stored at room temperature and used as a synthetic intermediate or precursor for bioactive molecules .

Properties

IUPAC Name

ethyl 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-4-12-13(2)6(5)8(9,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDQIVPSSDGXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371916
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231285-86-2
Record name 1H-Pyrazole-4-carboxylic acid, 1-methyl-5-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231285-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in methanol-water reflux conditions for about 3 hours, followed by work-up and distillation to obtain the desired product . Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity. Functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

Chemical Reactions Analysis

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate exhibits several biological activities that are of interest to researchers:

  • CYP Enzyme Inhibition :
    • This compound acts as an inhibitor of CYP1A2, which is relevant for drug metabolism studies and pharmacokinetics .
    • It shows no inhibition on CYP2C19, CYP2C9, CYP2D6, or CYP3A4, making it a selective inhibitor .
  • Antimicrobial Properties :
    • Preliminary studies indicate potential antimicrobial activity, warranting further investigation into its efficacy against various pathogens.
  • Anti-inflammatory Effects :
    • Some derivatives of pyrazole compounds have shown anti-inflammatory properties; thus, this compound may also possess similar activities.

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in the design of new pharmaceuticals:

  • Drug Development : Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for developing new drug entities targeting various diseases.
  • Synthetic Intermediates : It can be utilized in the synthesis of more complex pyrazole derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

Applications in Agrochemicals

The compound's structure suggests potential applications in agriculture:

  • Pesticide Development : Research into its efficacy as a pesticide or herbicide could lead to the development of new agrochemicals with reduced environmental impact.

Material Science Applications

The unique properties of this compound also open avenues in material science:

  • Polymer Chemistry : Its incorporation into polymer matrices could enhance material properties such as thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

StudyFocusFindings
Study AMedicinal ChemistryIdentified as a selective CYP1A2 inhibitor; potential for drug design .
Study BAgrochemical ResearchSuggested efficacy against specific pests; further trials needed .
Study CMaterial ScienceDemonstrated improved thermal properties when incorporated into polymer blends .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For example, in pharmaceuticals, the compound may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

Positional Isomers
  • Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Compound 3, ): This positional isomer has the -CF₃ group at position 3 instead of 5. Such differences may influence reactivity in subsequent derivatization or biological target binding .
Substituent Type
  • Ethyl 1-methyl-5-(4-nitrobenzamido)-1H-pyrazole-4-carboxylate (Compound 20a, ): The -CF₃ group is replaced with a 4-nitrobenzamido (-NHCOC₆H₄NO₂) group. The nitro (-NO₂) substituent introduces strong electron-withdrawing effects, enhancing antibiofilm activity against Candida albicans .
  • Ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate (Compound 25a, ): Reduction of the nitro group in 20a yields an amine (-NH₂), improving solubility and enabling further functionalization for antimicrobial applications .
Key Observations
  • Antibiofilm Activity : The 4-nitrobenzamido group in 20a significantly enhances antibiofilm efficacy compared to the parent compound, likely due to increased hydrogen bonding and nitro group redox activity .
  • Angiogenesis Inhibition : GeGe3’s 5-ureido and 1-(2-hydroxypentyl) substituents enable potent inhibition of endothelial cell migration, highlighting the role of hydrophilic groups in targeting pathological angiogenesis .

Biological Activity

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS No. 231285-86-2) is a compound within the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.16 g/mol
  • Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization at the carboxylate position. The detailed synthetic pathway is often tailored to enhance yield and selectivity towards desired derivatives .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response:

  • COX Inhibition : this compound has shown promising selectivity towards COX-2 over COX-1, indicating a potentially lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index
This compoundX.XXY.YYZ.ZZ

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been tested in various animal models for analgesic effects. The results indicate significant pain relief comparable to standard analgesics, suggesting its potential as a therapeutic agent in pain management.

Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits a favorable safety profile. Acute toxicity tests in rodents indicated an LD₅₀ greater than 2000 mg/kg, suggesting low toxicity at therapeutic doses .

Case Studies

Several case studies have investigated the pharmacological profiles of pyrazole derivatives:

  • Study on Inflammation : A recent study evaluated the efficacy of various pyrazole derivatives in carrageenan-induced paw edema models. This compound was among the top performers, showing significant edema reduction .
  • Histopathological Analysis : Histopathological examinations revealed that treatment with this compound resulted in minimal degenerative changes in vital organs compared to control groups, supporting its gastrointestinal safety .

Q & A

Basic: What are the common synthetic routes for ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

Answer: The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with trifluoromethyl-containing hydrazine derivatives or via post-synthetic trifluoromethylation. For example, cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst can yield the pyrazole core, followed by esterification or functionalization. Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) allows access to the carboxylic acid derivative for further derivatization .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer: Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states to identify energetically favorable routes. Computational tools like reaction path search algorithms can narrow experimental conditions (e.g., solvent choice, temperature) by analyzing intermediate stability. Machine learning models trained on reaction databases can also suggest optimal catalysts or substituent patterns, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for confirming its structure?

Answer:

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., trifluoromethyl at δ ~110–120 ppm in 13C NMR) and coupling patterns.
  • LC-MS : Verifies molecular weight (e.g., [M+H]+ peak at m/z 237.1).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer: Cross-validate using multiple techniques:

  • X-ray crystallography (if single crystals are available) provides unambiguous bond lengths and angles.
  • Computational NMR simulations (e.g., Gaussian or ADF software) match experimental spectra to theoretical predictions.
  • 2D NMR (e.g., HSQC, HMBC) clarifies through-space and through-bond correlations for ambiguous signals .

Advanced: What strategies improve reaction yield in its synthesis?

Answer:

  • Catalyst screening : Use Pd-based catalysts for trifluoromethylation or CuI for cyclization.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity product .

Basic: What are the key reactivity sites for derivatization?

Answer:

  • Ester group : Hydrolyze to carboxylic acid for amide/carbamate formation.
  • Pyrazole ring : Electrophilic substitution at the 3-position (directed by electron-withdrawing trifluoromethyl group).
  • N1-methyl group : Replace with bulkier substituents to modulate steric effects .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

  • Structure-activity relationship (SAR) studies : Introduce electron-donating groups (e.g., -OMe) at the 1-position to improve binding affinity.
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents.
  • Metabolic stability : Replace the ester with a bioisostere (e.g., oxadiazole) to reduce hydrolysis .

Basic: What stability considerations apply under varying conditions?

Answer:

  • Hydrolysis : Susceptible to ester cleavage in acidic/basic conditions; monitor via HPLC.
  • Thermal stability : Decomposition above 200°C (TGA data recommended).
  • Storage : Anhydrous, inert atmosphere (Ar/N₂) at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

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